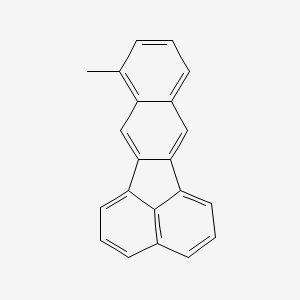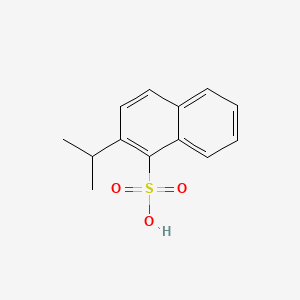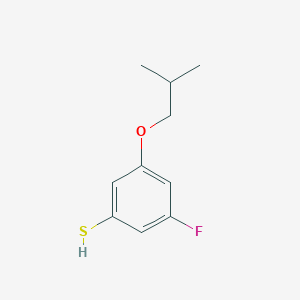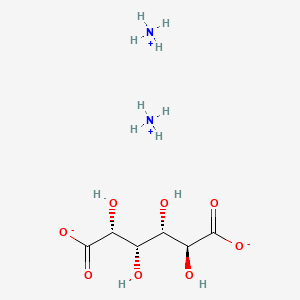
8-Methylbenzo(k)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylbenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of a benzo(k)fluoranthene skeleton with a methyl group attached at the 8th position. This compound is part of a larger class of PAHs known for their complex structures and significant environmental and health impacts. PAHs are typically formed during the incomplete combustion of organic materials and are found in substances such as coal tar, crude oil, and grilled foods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylbenzo(k)fluoranthene can be achieved through various methods. One notable method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of a suitable precursor, followed by cyclization using reagents such as titanium tetrachloride and zinc . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the general approach would involve scaling up laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methylbenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
8-Methylbenzo(k)fluoranthene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: It is used to investigate the biological effects of PAHs, including their interactions with cellular components and their potential carcinogenicity.
Medicine: Research into the compound’s effects on human health, particularly its role in cancer development, is ongoing.
Mechanism of Action
The mechanism of action of 8-Methylbenzo(k)fluoranthene involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways involved often include oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Methylbenzo(k)fluoranthene include:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Uniqueness
This compound is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in its physical properties, such as melting point and solubility, as well as its behavior in chemical reactions and biological systems.
Properties
CAS No. |
95741-54-1 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
8-methylbenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14/c1-13-5-2-8-15-11-19-16-9-3-6-14-7-4-10-17(21(14)16)20(19)12-18(13)15/h2-12H,1H3 |
InChI Key |
KDFFIQCPHBYBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)


![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
